rac-tert-butyl (2R,4S)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
rac-tert-butyl (2R,4S)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (2R,4S)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, substituted piperidines, and carboxylic acids.
Scientific Research Applications
rac-tert-butyl (2R,4S)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,4R)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
- Tert-butyl (2S,4R)-4-methyl-2-(trifluoromethyl)piperidine-1-carboxylate
- Tert-butyl (2S,4R)-4-ethyl-2-(trifluoromethyl)piperidine-1-carboxylate
Uniqueness
rac-tert-butyl (2R,4S)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(15)6-8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXRKSZKSSAJU-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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